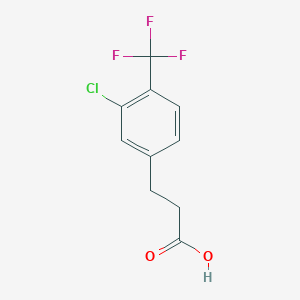

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

説明

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects due to the -Cl and -CF₃ substituents.

特性

IUPAC Name |

3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFEZHKSFPXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Hydrogenation of Cinnamic Acid Derivatives

A common preparative route involves the catalytic hydrogenation of substituted cinnamic acid derivatives to yield the corresponding phenylpropanoic acid. For example, 3-(3-trifluoromethyl) cinnamic acid is dissolved in a solvent such as tetrahydrofuran (THF) or methanol, then subjected to hydrogenation using palladium on carbon (Pd-C) catalyst under mild pressure and temperature conditions.

- Solvent and Conditions: THF or methanol, with a substrate-to-solvent mass ratio of about 1:5 to 1:10.

- Catalyst: Pd-C (typically 10% Pd by weight).

- Temperature: 15–30 °C, preferably around 18–22 °C.

- Pressure: Hydrogen pressure around 0.01–0.04 MPa.

- Duration: Approximately 20 hours under stirring.

After hydrogenation, the catalyst is filtered off, and the solvent is evaporated to yield a crude 3-(3-trifluoromethyl)propionic acid intermediate.

For the chloro-substituted analog, the starting cinnamic acid derivative would be 3-chloro-4-(trifluoromethyl)cinnamic acid, undergoing similar hydrogenation conditions to yield 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid.

Crystallization and Purification

The crude product is purified by crystallization from solvents such as normal hexane, hexanaphthene, or sherwood oil. The process involves:

- Dissolving the crude product in the hot solvent at about 50 °C.

- Cooling to approximately -8 to -5 °C and maintaining for 14 hours to precipitate the product.

- Filtration and solvent removal under reduced pressure.

This crystallization step significantly reduces impurities, achieving high-purity acid with yields around 83–85% for trifluoromethyl analogs.

Alternative Synthetic Routes

Other methods reported for related fluorinated aromatic propanoic acids include:

- Nucleophilic aromatic substitution and coupling reactions: Starting from appropriately substituted halogenated aromatics, followed by side chain introduction.

- Asymmetric synthesis approaches: Employing chiral catalysts or auxiliaries for enantioselective synthesis of fluorinated aromatic amino acid derivatives, which can be adapted for propanoic acid synthesis.

- Direct synthesis from anilines: Reaction of 3-trifluoromethylaniline with propionic acid derivatives under catalytic conditions has been reported for related compounds, which could be extended to chloro-substituted analogs.

Data Table: Preparation Conditions and Yields for Related Compounds

| Step | Conditions | Solvent | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Hydrogenation of cinnamic acid | Pd-C 10%, H2 gas | THF or MeOH | Pd-C (10%) | 18–22 | 0.01–0.04 | 20 | 83–85 | Followed by filtration and evaporation |

| Crystallization | Cooling from 50 °C to -8 to -5 °C | Hexane, hexanaphthene | N/A | 50 (dissolve), then cool | Atmospheric | 14 | Purification | Removes impurities, solid product |

| Alternative nucleophilic substitution | Various coupling reactions | DCM, acetone, others | Various catalysts | 0–60 | Atmospheric | 1–20 | Variable | Used in asymmetric synthesis routes |

Research Findings and Notes

- The hydrogenation method using Pd-C under mild pressure and temperature is highly effective for converting substituted cinnamic acids to the corresponding propanoic acids with good yields and purity.

- Crystallization solvents and conditions are critical for impurity removal; hexane and hexanaphthene are preferred for their ability to selectively crystallize the product.

- The presence of electron-withdrawing groups such as chloro and trifluoromethyl influences reactivity and may require optimization of hydrogenation parameters.

- Asymmetric synthesis methods reported for fluorinated aromatic amino acids provide insight into chiral synthesis, which might be adapted for chiral versions of the acid if needed.

- Direct synthesis from substituted anilines and propionic acid derivatives is less common but feasible for related compounds.

科学的研究の応用

Chemistry

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for various chemical modifications, leading to the creation of new compounds with specific functionalities.

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound interacts with receptor sites, influencing physiological responses. For instance, its binding affinity is enhanced by the presence of the chloro and trifluoromethyl groups.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases due to its unique chemical properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

This compound is utilized in producing specialty chemicals and materials with specific properties. Its applications extend to various industrial processes where unique chemical characteristics are required.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes linked to metabolic pathways. For example, studies indicate that this compound inhibits certain cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Case Study 2: Receptor Modulation

A study evaluated the pharmacological effects of this compound on isolated rat bladder tissue. The results indicated that it could shift concentration-response curves significantly, suggesting its potential as a therapeutic agent for bladder dysfunctions.

Case Study 3: Synthesis of Complex Molecules

In a recent synthesis project, researchers utilized this compound as a precursor to develop novel anti-inflammatory agents. The modifications made during synthesis led to compounds with enhanced efficacy compared to existing treatments.

作用機序

The mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The compound’s structural analogs differ primarily in substituent positions and functional groups on the phenyl ring or the carboxylic acid chain. Key comparisons include:

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

- Crystal structure analysis reveals intermolecular O–H⋯O hydrogen bonding, stabilizing the lattice .

3-Chloro-4-(trifluoromethyl)cinnamic Acid

- Structure: Cinnamic acid (propenoic acid) backbone with 3-Cl and 4-CF₃ substituents.

- Key Differences: The α,β-unsaturated double bond in cinnamic acid enhances conjugation, altering electronic properties and reactivity.

3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanoic Acid

- Structure : Ethoxy (-OCH₂CH₃) group at the 4-position and -CF₃ at the 3-position.

- Key Differences : The ethoxy group introduces steric bulk and electron-donating effects, which may reduce acidity (pKa) and alter metabolic stability .

2-[3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic Acid

- Structure : 3-Cl and a pyrrolidine substituent at the 4-position.

Physicochemical and Structural Properties

Table 1: Comparative Physicochemical Properties

生物活性

Overview

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a synthetic organic compound notable for its unique molecular structure, which includes a propanoic acid backbone linked to a phenyl group substituted with a chlorine atom and a trifluoromethyl group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C10H8ClF3O2

- Molecular Weight : Approximately 252.62 g/mol

- Structure : The presence of both chloro and trifluoromethyl groups enhances the compound's binding affinity and specificity towards biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group contributes to its potency in modulating biological pathways. This compound's mechanism can involve:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may also interact with receptor sites, influencing physiological responses.

1. Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced potency in inhibiting enzymes compared to their non-fluorinated counterparts. For instance, structural activity relationship (SAR) studies have shown that the inclusion of a trifluoromethyl group can significantly increase the inhibitory effects on serotonin uptake by up to six-fold compared to similar compounds lacking this group .

2. Anticancer Activity

Studies have suggested potential anticancer properties for this compound. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, leading to reduced cell viability at specific concentrations . The mechanism may involve the disruption of cell cycle progression, particularly affecting the S phase.

3. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogens. Preliminary findings indicate that derivatives of this compound exhibit significant inhibitory effects against bacteria such as E. faecalis and P. aeruginosa, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Q & A

Basic Research Questions

What synthetic strategies are effective for preparing 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, and how can purity be validated?

Synthesis typically involves coupling halogenated aromatic precursors with propanoic acid derivatives. For example, trifluoromethylphenyl intermediates (e.g., 3-chloro-4-(trifluoromethyl)phenylboronic acid) can undergo Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the propanoic acid moiety . Purity validation requires HPLC (high-performance liquid chromatography) with UV detection at 210–254 nm for carboxylic acid detection, complemented by H/C NMR to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular weight accuracy, with deviations >0.01 Da indicating impurities .

Which spectroscopic and crystallographic methods are optimal for structural confirmation?

- X-ray crystallography : Resolve the crystal structure using SHELXL refinement (space group P1, triclinic system) with absorption correction (ψ-scan) to address anisotropic displacement parameters .

- NMR : Use F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and H NMR to verify aromatic proton splitting patterns (e.g., para-substituted chloro and trifluoromethyl groups) .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2.5–3.5 for the carboxylic acid) and enhances metabolic stability by resisting oxidative degradation. Computational studies (DFT) show reduced electron density on the phenyl ring, affecting electrophilic substitution reactivity .

Advanced Research Questions

How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use SHELXD for dual-space recycling to phase high-resolution data (<1.0 Å) and SHELXE for density modification. For twinned crystals, apply the Hooft parameter in SHELXL to refine twin laws (e.g., BASF keyword) . Validate with R < 5% and R < 10% for high-quality datasets .

What metabolic pathways are predicted for this compound in biological systems?

In vitro assays using human liver microsomes reveal phase I metabolism via cytochrome P450-mediated hydroxylation at the para position of the phenyl ring. Phase II metabolism involves sulfotransferases (SULT1A3) forming sulfated derivatives, detectable via LC-MS/MS. The trifluoromethyl group impedes glucuronidation, reducing urinary excretion rates .

How do structural analogs compare in enzyme inhibition assays?

Replace the chloro group with methoxy or nitro substituents to modulate binding affinity. For example:

| Analog | IC (μM) vs. COX-2 | LogP |

|---|---|---|

| 3-Chloro-4-(CF)phenyl | 0.45 ± 0.02 | 3.2 |

| 3-Nitro-4-(CF)phenyl | 1.10 ± 0.15 | 2.8 |

| Lower IC correlates with enhanced hydrophobic interactions in the enzyme active site . |

What experimental designs mitigate batch-to-batch variability in biological studies?

- Synthesis : Standardize reaction conditions (e.g., 72 h at 80°C for Suzuki coupling) and use Pd(PPh) as a catalyst for reproducibility .

- Biological assays : Include internal controls (e.g., celecoxib for COX-2 inhibition) and triplicate measurements. Pre-treat cells with 1 mM β-mercaptoethanol to stabilize thiol-sensitive targets .

Methodological Considerations

- Contradiction Analysis : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), re-examine synthesis steps for side reactions (e.g., esterification) or column chromatography fractions for co-eluting impurities .

- High-Throughput Screening : Use automated liquid handlers to prepare 96-well plates with 10 μM compound concentrations. Pair with fluorescence polarization assays for rapid kinase inhibition profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。